5-Iodofuran-2-amine
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Overview
Description
5-Iodofuran-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with an iodine atom at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodofuran-2-amine typically involves the iodination of furan-2-amine. One common method is the electrophilic substitution reaction where furan-2-amine is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodofuran-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form furan-2-amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or cyanides can be used in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Nitro- or nitroso-furan derivatives.
Reduction: Furan-2-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodofuran-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodofuran-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds, further stabilizing interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
5-Bromofuran-2-amine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Chlorofuran-2-amine:
Uniqueness
5-Iodofuran-2-amine is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution reactions and its potential for halogen bonding in biological systems. This makes it a valuable compound for the synthesis of complex molecules and for applications in medicinal chemistry.
Properties
Molecular Formula |
C4H4INO |
---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
5-iodofuran-2-amine |
InChI |
InChI=1S/C4H4INO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
InChI Key |
GOAPCIVDGQHYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)I)N |
Origin of Product |
United States |
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